molecular formula C5H8O5 B12868140 (2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid

(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid

Cat. No.: B12868140
M. Wt: 148.11 g/mol
InChI Key: DXBRMOBLKYGFJY-WUJLRWPWSA-N
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Description

(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its tetrahydrofuran ring, which is substituted with two hydroxyl groups and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the oxidation of suitable precursors under controlled conditions. For instance, the compound can be synthesized by the oxidation of (2S,5R)-2,5-dihydroxytetrahydrofuran using oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, acid anhydrides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Esters

Scientific Research Applications

(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of (2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The hydroxyl and carboxylic acid groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carboxylic acid groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

IUPAC Name

(2S,5R)-2,5-dihydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C5H8O5/c6-3-1-2-5(9,10-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)/t3-,5+/m1/s1

InChI Key

DXBRMOBLKYGFJY-WUJLRWPWSA-N

Isomeric SMILES

C1C[C@](O[C@H]1O)(C(=O)O)O

Canonical SMILES

C1CC(OC1O)(C(=O)O)O

Origin of Product

United States

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